2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime
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Description
2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a useful research compound. Its molecular formula is C22H19F3N2O3 and its molecular weight is 416.4. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis and Applications
One-pot Synthesis of Pyridoimidazoisoquinolines : Utilizing Fe3O4@SiO2–OSO3H as a heterogeneous nanocatalyst, researchers have developed a method for synthesizing pyridoimidazoisoquinolines. This process showcases the potential for creating complex heterocyclic compounds through efficient catalytic pathways, which could be relevant to the synthesis of related compounds like the one you're interested in (Maleki, 2014).
Cyclization and C-H Activation
Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides : This research demonstrates the Rh(III)-catalyzed cyclization of oximes and diazo compounds for synthesizing multisubstituted isoquinoline and pyridine N-oxides. The method involves aryl and vinylic C-H activation, highlighting advanced strategies for constructing nitrogen-containing heterocycles, possibly applicable to compounds with similar backbones (Shi et al., 2013).
Heterocyclic Compound Formation
Platinum-Catalyzed Hydrative Carbocyclizations : Researchers have explored the formation of distinct nitrogen-containing heterocycles from oxo-alkyne-nitrile functionalities. This study provides insights into the synthesis of complex molecular structures that are relevant to the design and development of novel organic compounds, potentially including the synthesis of specific compounds like "2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime" (Mukherjee & Liu, 2011).
Chemical Structure and Molecular Interaction Studies
Crystallographic and Electronic Structure Studies : The synthesis and crystallographic study of three oxime ether derivatives have contributed to understanding the molecular structures and interactions within similar compounds. Such research could be foundational for exploring the physical and chemical properties of "2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime" (Dey et al., 2017).
properties
IUPAC Name |
3-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c23-22(24,25)16-7-5-14(6-8-16)13-30-26-12-18-20(28)11-19-17-4-2-1-3-15(17)9-10-27(19)21(18)29/h1-8,12,18-19H,9-11,13H2/b26-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXFSGQWTAFNFC-RPPGKUMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=O)C(C2=O)C=NOCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(CC(=O)C(C2=O)/C=N/OCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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